(S)-1-N-Boc-3-cyanopiperidine
Overview
Description
(S)-1-N-Boc-3-cyanopiperidine is a chiral piperidine derivative that features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a cyano group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-N-Boc-3-cyanopiperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available (S)-3-cyanopiperidine.
Protection of the Nitrogen Atom: The nitrogen atom is protected by reacting (S)-3-cyanopiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-1-N-Boc-3-cyanopiperidine undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding (S)-3-cyanopiperidine.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Hydrolysis: (S)-3-cyanopiperidine.
Reduction: (S)-3-aminopiperidine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(S)-1-N-Boc-3-cyanopiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the development of drugs targeting neurological and psychiatric disorders.
Industry: It is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-N-Boc-3-cyanopiperidine depends on its specific application. In medicinal chemistry, its derivatives may act as enzyme inhibitors or receptor ligands, modulating biological pathways. The cyano group can interact with active sites of enzymes or receptors, while the Boc group provides stability and solubility.
Comparison with Similar Compounds
®-1-N-Boc-3-cyanopiperidine: The enantiomer of (S)-1-N-Boc-3-cyanopiperidine.
1-N-Boc-4-cyanopiperidine: A structural isomer with the cyano group at the 4-position.
1-N-Boc-3-aminopiperidine: A derivative with an amino group instead of a cyano group.
Uniqueness: this compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature allows for enantioselective synthesis, making it valuable in the development of stereospecific drugs.
Properties
IUPAC Name |
tert-butyl (3S)-3-cyanopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-6,8H2,1-3H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFZTXGFHKPSFS-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426585 | |
Record name | (S)-1-N-BOC-3-CYANOPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915226-39-0 | |
Record name | (S)-1-N-BOC-3-CYANOPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 915226-39-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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